Cathelicidin-2 (chicken)

Antifungal Killing kinetics Live-cell imaging

Researchers requiring avian-specific immunomodulatory tools face limited options: generic cathelicidins like human LL-37 fail to induce key antigen presentation markers (MHC-II, MRC1) in chicken immune systems. CATH-2 (chicken) resolves this with a unique proline-hinged two-helix architecture enabling rapid membrane penetration and potent, broad-spectrum activity. • Species-specific: Uniquely upregulates MHC-II & MRC1 on chicken monocytes vs. LL-37 • Rapid fungicidal: Kills C. albicans in <5 min, outperforming LL-37 and histatin 5 • In ovo prophylaxis: D-CATH-2 at embryonic day 18 protects chicks against infection post-hatch

Molecular Formula C13H16O7
Molecular Weight 284.26 g/mol
Cat. No. B602307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelicidin-2 (chicken)
Synonyms4-Formylphenylb-D-glucopyranoside;  p-Hydroxybenzaldehyde 4-O-β-D-glucopyranoside;  2'-Formylphenyl-ß-D-glucopyranoside;  2-hydroxybenzaldehyde β-D-glucopyranoside;  Helecin
Molecular FormulaC13H16O7
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1
InChIKeyOLZAGZCCJJBKNZ-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder

CATH-2 Sequence, Structure & Function


Cathelicidin-2 (chicken) (CATH-2), also designated Fowlicidin-2 or Myeloid Antimicrobial Peptide 27 (CMAP27), is a host defense peptide (HDP) belonging to the cathelicidin family. The mature 26-amino acid peptide (sequence: RFGRFLRKIRRFRPKVTITIQGSARF-NH₂) adopts an amphipathic structure characterized by two α-helical fragments connected by a proline-induced hinge region [1]. Expressed predominantly in avian heterophil granules, CATH-2 exerts both broad-spectrum direct antimicrobial activity and immunomodulatory functions at micromolar concentrations [2].

Avian host defense peptide (CATH-2) research
Two-helix amphipathic architecture with proline-induced hinge
Antimicrobial and immunomodulatory assay context at µM concentrations

Why Generic Substitution Fails for CATH-2


Generic substitution of cathelicidin peptides across species is not scientifically justified due to profound structural and functional divergence. CATH-2 possesses a unique two-helix architecture separated by a proline-induced hinge, which is essential for its rapid membrane penetration and killing kinetics—a structural feature absent in many other cathelicidins such as human LL-37, which adopts a single continuous α-helix [1]. Furthermore, substitution of the critical hinge-region proline-14 with leucine drastically reduces both antibacterial and hemolytic activity [2]. Additionally, the immunomodulatory profile of CATH-2 is species-context dependent; CATH-2 uniquely enhances antigen presentation markers (MHC-II, MRC1) on chicken immune cells, whereas human LL-37 fails to induce this response in the same avian system [3].

CATH-2 (this product)
Generic cathelicidin (e.g., LL-37)
Two-helix hinge architecture
Single α-helix; membrane interaction may differ
Avian-specific immunomodulation (MHC-II/MRC1 upregulation)
LL-37 may not reproduce avian immune activation
Hinge Pro14 critical for antibacterial and LPS-neutralizing functions
Lacks analogous hinge; activity profile may not transfer

CATH-2 Differentiation Evidence


Fungicidal Kinetics vs. LL-37

In direct head-to-head live-cell imaging studies against Candida albicans, CATH-2 demonstrated significantly faster fungicidal kinetics compared to the human cathelicidin LL-37. CATH-2 achieved complete killing within 5 minutes, establishing it as the most active peptide among the three tested antifungal peptides [1]. The activity of CATH-2 was also shown to be independent of the fungal cell energy status, unlike the comparator histatin 5 [1].

Fungicidal kinetics
Head-to-head
CATH-2: 5 min complete killing
LL-37 & Hst5: slower kinetics
Supports rapid fungicidal mechanism research
Energy-independent; live-cell imaging context
Antifungal Killing kinetics Live-cell imaging

Antigen Presentation vs. LL-37

A direct comparative study evaluated the immunomodulatory effects of chicken CATH-2 and human LL-37 on chicken immune cells. CATH-2 and its all-D enantiomer D-CATH-2 significantly increased the expression of MHC-II and MRC1 (mannose receptor C-type 1) surface markers on primary chicken monocytes, indicating enhanced antigen presentation capacity. In contrast, LL-37 failed to induce any measurable increase in these markers under identical experimental conditions [1]. This demonstrates a species-specific functional divergence where the avian-origin peptide uniquely activates avian immune pathways that the human homolog cannot engage.

Antigen presentation
Head-to-head
CATH-2 & D-CATH-2: MHC-II↑ MRC1↑
LL-37: no detectable effect
Avian-specific antigen presentation context
Chicken primary monocytes; flow cytometry
Immunomodulation Antigen presentation Monocytes

N-Terminal Fragment vs. Full-Length

Structure-activity dissection revealed that the N-terminal 15-amino acid fragment of CATH-2 (C1-15) exhibits enhanced antibacterial potency with reduced cytotoxicity compared to the full-length 26-amino acid parent peptide. C1-15 demonstrated MIC values ranging from 0.92 to 7.38 μM against tested Gram-negative bacteria, whereas the full-length CATH-2 showed a higher MIC of approximately 5.0 μM against E. coli O78 [1]. Importantly, C1-15 maintained potent antibacterial activity while displaying low cytotoxicity towards chicken erythrocytes and peripheral blood mononuclear cells (PBMCs) [2].

N-Terminal fragment vs. full-length
Head-to-head
C1-15 fragment: MIC 0.92–7.38 µM
Full-length CATH-2: MIC ~5.0 µM (E. coli O78)
N-terminal fragment shows improved potency in tested strains
Lower hemolytic activity reported; PBMC context
Truncated peptide Antibacterial Structure-activity

Proline-14 Hinge Requirement

Mutational analysis of the CATH-2 hinge region demonstrated that substitution of proline-14 with leucine (P14L) strongly reduced antibacterial activity, hemolytic activity, and LPS-neutralizing capacity. In contrast, substitution with glycine (P14G) preserved these activities [1]. The P14L mutant also exhibited strongly reduced neutralization of LPS-induced TNFα, IL-6, and IL-10 release from human PBMCs, as well as impaired MCP-1 induction [1]. This establishes the proline-induced kink as a non-negotiable structural feature for CATH-2's biological functions.

Pro14 hinge requirement
Head-to-head
Wild-type CATH-2: full bioactivity
P14L mutant: strongly reduced antibacterial, hemolytic, LPS-neutralizing
Pro14 hinge is critical for bioactivity
P14G retains activity; P14L as negative control
Structure-activity relationship Mutagenesis Membrane penetration

Salt-Resistant Antibacterial Activity

CATH-2 exhibits salt-insensitive antibacterial activity, a critical advantage over many antimicrobial peptides whose activity is compromised under physiological salt concentrations. The MIC of full-length CATH-2 against E. coli O78 was determined to be 5.0 ± 0.0 μM [1]. Against E. coli strains with smooth LPS (O78K80, ATCC 25922), MIC values ranged from 10 to 20 μM, while against rough LPS strains (ATCC 4157, K12) MICs were 5 μM [2]. This salt-insensitivity contrasts with defensins and many other AMPs whose antibacterial activity is markedly attenuated in the presence of 100-150 mM NaCl [3].

Salt-resistant activity
Context-dependent
CATH-2 MIC: 5.0 µM (E. coli O78), salt-insensitive
Class comparison: many defensins lose >50% activity in physiological NaCl
Supports antimicrobial research under physiological salt conditions
Cross-study context; verify in target matrix
Salt resistance Broad-spectrum MIC

CATH-2 Research & Industrial Applications


In Ovo Prophylactic Immunomodulation

Based on CATH-2's demonstrated capacity to increase antigen presentation markers (MHC-II, MRC1) on chicken immune cells—a property not shared by human LL-37 [1]—CATH-2 and its D-enantiomer D-CATH-2 are uniquely suited for in ovo administration to enhance neonatal chick innate immunity. Prophylactic in ovo treatment with D-CATH-2 at three days before hatch has been shown to protect chickens against infection at 7 days post-hatch [2]. This application leverages the species-specific immunomodulatory differentiation of CATH-2 that generic cathelicidins cannot replicate.

Antifungal Lead Development

CATH-2's rapid fungicidal action—killing C. albicans within 5 minutes and outperforming both LL-37 and histatin 5 in comparative live-cell imaging studies [3]—positions it as a preferred scaffold for developing antifungal therapeutics. The energy-independent killing mechanism further distinguishes CATH-2 from histatin 5, which requires cellular energy for activity [3]. This differential advantage supports its selection for antifungal drug discovery programs targeting recalcitrant fungal infections.

Truncated Peptide Therapeutics

The N-terminal fragment CATH-2(1–15) exhibits potent antibacterial activity (MIC 0.92–7.38 μM) combined with low cytotoxicity toward chicken erythrocytes and PBMCs, representing an improved therapeutic index over the full-length peptide [4]. This truncated scaffold serves as an optimal starting point for developing peptide antibiotics with reduced host toxicity, suitable for both veterinary therapeutic applications and as a structural template for further medicinal chemistry optimization.

Hinge-Region SAR Studies

The unique two-helix architecture of CATH-2 connected by a proline-induced kink provides a distinct structural model for studying peptide-membrane interactions. The P14L loss-of-function mutant serves as a validated negative control that strongly reduces antibacterial, hemolytic, and LPS-neutralizing activities while preserving peptide structure [5]. This makes CATH-2 an ideal tool compound for structure-activity relationship (SAR) investigations and membrane permeabilization mechanism studies where the hinge region's contribution must be isolated and characterized.

Application
Selection Property
Validation Focus
Avian innate immunity research
Species-specific antigen presentation upregulation (MHC-II, MRC1)
Confirm D-CATH-2 protection in in ovo challenge models
Antifungal mechanism-of-action studies
Rapid, energy-independent fungicidal kinetics
Validate against target fungal strains in vitro
Truncated peptide SAR development
Improved potency/toxicity ratio (N-terminal fragment)
Verify reduced hemolytic activity and in vivo tolerability
Peptide-membrane interaction SAR
Hinge-dependent activity (Pro14 critical)
Use P14L mutant as comparator for hinge-specific effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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